Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate)
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Overview
Description
Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) typically involves the reaction of benzene-1,3,5-triyltrimethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The phosphonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) involves its interaction with various molecular targets. The phosphonate groups can form strong bonds with metal ions, making it an effective chelating agent. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Hexaethyl (benzene-1,3,5-triyltris(methylene))tris(phosphonate)
- Hexamethylbenzene
Uniqueness
Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C21H39O9P3 |
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Molecular Weight |
528.4 g/mol |
IUPAC Name |
1,3,5-tris(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C21H39O9P3/c1-7-25-31(22,26-8-2)16-19-13-20(17-32(23,27-9-3)28-10-4)15-21(14-19)18-33(24,29-11-5)30-12-6/h13-15H,7-12,16-18H2,1-6H3 |
InChI Key |
VXMDPGKNXQZYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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